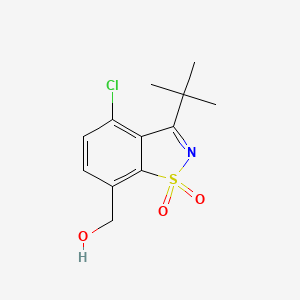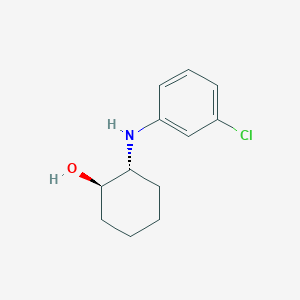
(1R,2R)-2-((3-Chlorophenyl)amino)cyclohexan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2R)-2-((3-Chlorophenyl)amino)cyclohexan-1-ol is a chiral compound with significant interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a cyclohexanol backbone with an amino group substituted by a 3-chlorophenyl group, making it a valuable molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2-((3-Chlorophenyl)amino)cyclohexan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with cyclohexanone, which undergoes a reductive amination reaction.
Reductive Amination: Cyclohexanone is reacted with 3-chloroaniline in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is carried out in a solvent like methanol or ethanol under mild conditions.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized for high yield and purity, often using automated systems for precise control of temperature, pressure, and reagent addition.
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-2-((3-Chlorophenyl)amino)cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate) or Jones reagent.
Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or other mild oxidizing agents.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.
Major Products
Oxidation: Formation of (1R,2R)-2-((3-Chlorophenyl)amino)cyclohexanone.
Reduction: Formation of (1R,2R)-2-((3-Chlorophenyl)amino)cyclohexylamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(1R,2R)-2-((3-Chlorophenyl)amino)cyclohexan-1-ol has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1R,2R)-2-((3-Chlorophenyl)amino)cyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
(1R,2S)-2-((3-Chlorophenyl)amino)cyclohexan-1-ol: A diastereomer with different stereochemistry.
(1S,2R)-2-((3-Chlorophenyl)amino)cyclohexan-1-ol: Another diastereomer with distinct properties.
(1S,2S)-2-((3-Chlorophenyl)amino)cyclohexan-1-ol: A stereoisomer with unique characteristics.
Uniqueness
(1R,2R)-2-((3-Chlorophenyl)amino)cyclohexan-1-ol is unique due to its specific stereochemistry, which can significantly influence its biological activity and chemical reactivity. The presence of the 3-chlorophenyl group adds to its distinctiveness, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H16ClNO |
|---|---|
Molecular Weight |
225.71 g/mol |
IUPAC Name |
(1R,2R)-2-(3-chloroanilino)cyclohexan-1-ol |
InChI |
InChI=1S/C12H16ClNO/c13-9-4-3-5-10(8-9)14-11-6-1-2-7-12(11)15/h3-5,8,11-12,14-15H,1-2,6-7H2/t11-,12-/m1/s1 |
InChI Key |
AGDZUQJKEXFHFF-VXGBXAGGSA-N |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)NC2=CC(=CC=C2)Cl)O |
Canonical SMILES |
C1CCC(C(C1)NC2=CC(=CC=C2)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


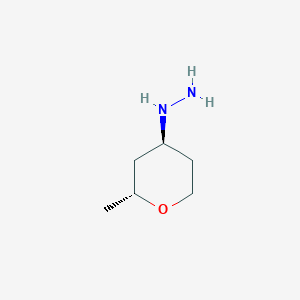
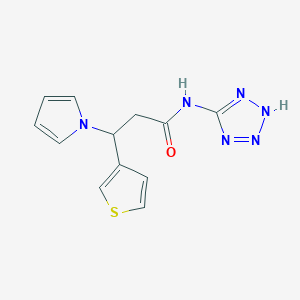

![4-Amino-3-{[(4-methylphenyl)sulfonyl]methyl}phenol](/img/structure/B13364418.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-{[3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B13364426.png)
![11,15,17,20-Tetramethoxy-5-methyl-13-oxa-5-azaheptacyclo[13.6.2.1~2,8~.0~1,6~.0~2,14~.0~12,24~.0~16,21~]tetracosa-8(24),9,11,16,18,20,22-heptaene](/img/structure/B13364434.png)
![(3S,4R)-4-[butyl(ethyl)amino]oxolan-3-ol](/img/structure/B13364437.png)
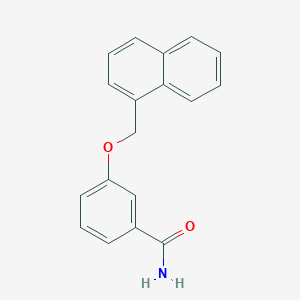
![6-(3,4-Dimethylphenyl)-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13364456.png)
![N-[3-(phenoxymethyl)-1H-1,2,4-triazol-5-yl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide](/img/structure/B13364459.png)
![3-[(Propylsulfanyl)methyl]-6-(pyridin-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13364476.png)
